molecular formula C10H16N2O2S B3319927 Thiobutabarbital-d5 CAS No. 1189965-47-6

Thiobutabarbital-d5

Cat. No.: B3319927
CAS No.: 1189965-47-6
M. Wt: 233.34 g/mol
InChI Key: IDELNEDBPWKHGK-ZTIZGVCASA-N
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Description

Thiobutabarbital-d5 is a deuterated analog of thiobutabarbital, a thiobarbiturate derivative. This modification is commonly employed in analytical chemistry, particularly as an internal standard for mass spectrometry, to improve quantification accuracy by minimizing isotopic interference . Thiobutabarbital itself belongs to the thiobarbiturate class, characterized by a sulfur atom replacing the oxygen at the 2-position of the barbituric acid core. This substitution enhances lipophilicity and alters metabolic stability compared to non-thio barbiturates .

Properties

CAS No.

1189965-47-6

Molecular Formula

C10H16N2O2S

Molecular Weight

233.34 g/mol

IUPAC Name

5-butan-2-yl-5-(1,1,2,2,2-pentadeuterioethyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C10H16N2O2S/c1-4-6(3)10(5-2)7(13)11-9(15)12-8(10)14/h6H,4-5H2,1-3H3,(H2,11,12,13,14,15)/i2D3,5D2

InChI Key

IDELNEDBPWKHGK-ZTIZGVCASA-N

SMILES

CCC(C)C1(C(=O)NC(=S)NC1=O)CC

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C1(C(=O)NC(=S)NC1=O)C(C)CC

Canonical SMILES

CCC(C)C1(C(=O)NC(=S)NC1=O)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiobutabarbital-d5 involves the incorporation of deuterium atoms into the thiobutabarbital molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced reaction control systems to maintain the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Thiobutabarbital-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and substituted this compound compounds .

Scientific Research Applications

Thiobutabarbital-d5 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Comparison with Similar Compounds

Thialbarbital

Structural and Chemical Differences

  • Molecular Formula : Thialbarbital (C₁₃H₁₆N₂O₂S) has a molecular weight of 264.343 g/mol, with substituents at the 5-position: an allyl group (CH₂CHCH₂) and a cyclohexenyl ring .
  • Key Feature: The 2-thiobarbituric acid core differentiates it from non-thio barbiturates.

Comparison with Thiobutabarbital-d5
While both are thiobarbiturates, this compound likely differs in substituents (specific groups unlisted in evidence). Deuterium in this compound increases its molecular weight slightly (e.g., ~265–270 g/mol assuming five deuteriums) and reduces metabolic degradation rates due to the kinetic isotope effect, making it suitable for stable isotope labeling studies .

Heptabarbital

Structural and Chemical Differences

  • Molecular Formula : Heptabarbital (C₁₃H₁₈N₂O₃ estimated) contains a cycloheptenyl group and ethyl substituent but lacks sulfur, retaining the barbituric acid oxygen at the 2-position .
  • Key Feature : The cycloheptenyl ring introduces greater steric bulk compared to thiobutabarbital’s substituents.
  • Pharmacological Impact : The absence of sulfur reduces lipid solubility, shortening its half-life and potency relative to thiobarbiturates.

Comparison with this compound Heptabarbital’s non-thio structure limits its utility in applications requiring high lipophilicity. In contrast, this compound’s sulfur and deuterium enhance its stability and detection in analytical workflows, particularly for pharmacokinetic studies .

Thiobutabarbital (Non-Deuterated)

Structural and Chemical Differences

  • Molecular Formula : Presumed analogous to this compound but with hydrogen instead of deuterium (e.g., C₁₁H₁₆N₂O₂S).
  • Key Feature : Shares the 2-thiobarbituric acid core but lacks isotopic labeling.

For example, this compound can serve as an internal standard to correct for matrix effects in biological samples, whereas the non-deuterated form is the active analyte .

Research Findings and Implications

  • Analytical Utility : this compound’s deuterium labeling minimizes ion suppression in mass spectrometry, enabling precise quantification of thiobarbiturates in complex matrices like plasma .
  • Metabolic Stability: Deuterium substitution reduces hepatic metabolism rates, as demonstrated in studies comparing deuterated vs. non-deuterated drugs .
  • Pharmacological Gaps : Structural details of thiobutabarbital’s substituents remain unclear, warranting further research to elucidate its binding affinity for GABAₐ receptors compared to thialbarbital.

Notes on Evidence Limitations

  • and provide robust structural data for thialbarbital and heptabarbital but lack direct information on this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
Thiobutabarbital-d5

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